molecular formula C16H18N2O5S B4890358 N-(3-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide

N-(3-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide

Cat. No.: B4890358
M. Wt: 350.4 g/mol
InChI Key: JKURMMPHFPVDIA-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of hydroxyphenyl and methoxyphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-hydroxyaniline with 4-methoxybenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce sulfides.

Scientific Research Applications

N-(3-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the sulfonyl group may interact with active sites, inhibiting enzyme activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)-4-methoxybenzamide
  • N-(4-hydroxy-3-methoxybenzyl)acetamide
  • N-(3-hydroxyphenyl)-4-methoxy-3-nitrobenzamide

Uniqueness

N-(3-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide is unique due to its combination of hydroxyphenyl and methoxyphenyl groups, along with the sulfonyl-methylamino linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-18(11-16(20)17-12-4-3-5-13(19)10-12)24(21,22)15-8-6-14(23-2)7-9-15/h3-10,19H,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKURMMPHFPVDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)O)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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